molecular formula C12H5Cl5 B1345203 2,2',4,5',6-Pentachlorobiphenyl CAS No. 60145-21-3

2,2',4,5',6-Pentachlorobiphenyl

Cat. No.: B1345203
CAS No.: 60145-21-3
M. Wt: 326.4 g/mol
InChI Key: PQHZWWBJPCNNGI-UHFFFAOYSA-N
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Description

2,2’,4,5’,6-Pentachlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs), a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. These compounds were manufactured as commercial mixtures but were banned in the 1970s due to their bioaccumulation and harmful health effects. Despite the ban, PCBs do not break down readily and are still found in the environment .

Scientific Research Applications

2,2’,4,5’,6-Pentachlorobiphenyl has been extensively studied for its environmental and biological effects. Some key research applications include:

Safety and Hazards

2,2’,4,5’,6-Pentachlorobiphenyl is a potentially toxic compound . It has been assigned the hazard codes N, Xn, and F . It is recommended to immediately remove any clothing soiled by the product and seek medical observation for at least 48 hours after exposure .

Future Directions

Future research could focus on the enantioselective toxic effects of 2,2’,4,5’,6-Pentachlorobiphenyl . Additionally, the role of 2,2’,4,5’,6-Pentachlorobiphenyl in cancer development through causing genetic instability could be further explored .

Biochemical Analysis

Biochemical Properties

2,2’,4,5’,6-Pentachlorobiphenyl plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . The interaction with these enzymes leads to the biotransformation of 2,2’,4,5’,6-Pentachlorobiphenyl into hydroxylated metabolites, which can further interact with other biomolecules . These interactions are crucial for understanding the compound’s biochemical behavior and its potential toxic effects.

Cellular Effects

2,2’,4,5’,6-Pentachlorobiphenyl has been shown to exert various effects on different cell types and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, exposure to 2,2’,4,5’,6-Pentachlorobiphenyl has been associated with developmental neurotoxicity, affecting brain cell viability and gene expression in zebrafish larvae . Additionally, this compound can induce oxidative stress by upregulating antioxidant genes, further impacting cellular health .

Molecular Mechanism

The molecular mechanism of 2,2’,4,5’,6-Pentachlorobiphenyl involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the aryl hydrocarbon receptor, disrupting cell function by altering the transcription of genes, particularly those involved in the expression of hepatic Phase I and Phase II enzymes . These interactions lead to the biotransformation of 2,2’,4,5’,6-Pentachlorobiphenyl into metabolites that can further interact with cellular components, contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,4,5’,6-Pentachlorobiphenyl can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound can persist in the environment and biological systems, leading to prolonged exposure and accumulation . Over time, 2,2’,4,5’,6-Pentachlorobiphenyl can cause significant changes in cellular function, including alterations in gene expression and cellular metabolism . These temporal effects are crucial for understanding the long-term impact of this compound on health and the environment.

Dosage Effects in Animal Models

The effects of 2,2’,4,5’,6-Pentachlorobiphenyl vary with different dosages in animal models. At lower doses, this compound can cause subtle changes in cellular function, while higher doses can lead to more severe toxic effects . For example, in zebrafish larvae, higher doses of 2,2’,4,5’,6-Pentachlorobiphenyl have been shown to cause significant brain cell death and developmental neurotoxicity . These dosage-dependent effects highlight the importance of understanding the threshold levels for toxicity and the potential risks associated with exposure to this compound.

Metabolic Pathways

2,2’,4,5’,6-Pentachlorobiphenyl is involved in various metabolic pathways, including its biotransformation into hydroxylated metabolites by cytochrome P450 enzymes . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The biotransformation of 2,2’,4,5’,6-Pentachlorobiphenyl is a crucial aspect of its metabolic behavior, influencing its toxicity and persistence in biological systems.

Transport and Distribution

The transport and distribution of 2,2’,4,5’,6-Pentachlorobiphenyl within cells and tissues involve interactions with transporters and binding proteins . This compound can be taken up by cells and distributed to various tissues, where it can accumulate and exert its effects . The characterization of its transport and distribution is essential for understanding its bioavailability and potential impact on health.

Subcellular Localization

2,2’,4,5’,6-Pentachlorobiphenyl can localize to specific subcellular compartments, affecting its activity and function . This compound has been detected in cellular membranes, where it can interact with membrane-bound enzymes and receptors . The subcellular localization of 2,2’,4,5’,6-Pentachlorobiphenyl is a critical factor in its biochemical behavior and toxic effects, influencing its interactions with cellular components and its overall impact on cellular health.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of polychlorinated biphenyls, including 2,2’,4,5’,6-Pentachlorobiphenyl, typically involves the chlorination of biphenyl. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired degree of chlorination .

Industrial Production Methods

Industrial production of PCBs was historically conducted through direct chlorination of biphenyl in a batch process. The degree of chlorination was controlled by adjusting the reaction time and the amount of chlorine gas introduced. This method allowed for the production of various PCB congeners, including 2,2’,4,5’,6-Pentachlorobiphenyl .

Chemical Reactions Analysis

Types of Reactions

2,2’,4,5’,6-Pentachlorobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

2,2’,4,5’,6-Pentachlorobiphenyl is compared with other polychlorinated biphenyls (PCBs) based on its structure and effects:

Properties

IUPAC Name

1,3,5-trichloro-2-(2,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-6-1-2-9(15)8(3-6)12-10(16)4-7(14)5-11(12)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHZWWBJPCNNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074189
Record name 2,2',4,5',6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60145-21-3
Record name 2,2′,4,5′,6-Pentachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60145-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',4,5',6-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060145213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,5',6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,5',6-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ826Z7O3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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